3-(2,2-Dimethoxyethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-(2,2-dimethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-4-8(6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCZXKOQEXIQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629629 | |
| Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-35-7 | |
| Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 2,2 Dimethoxyethoxy Phenylboronic Acid
Fundamental Reactivity of Arylboronic Acids
Arylboronic acids, including 3-(2,2-Dimethoxyethoxy)phenylboronic acid, exhibit a characteristic set of reactions that are central to their utility in organic chemistry. These fundamental reactivities are governed by the electronic nature of the boron atom and its interaction with adjacent functional groups.
Lewis Acidity and Boronate Formation
A defining feature of boronic acids is their Lewis acidic nature. sdu.dknih.govwikipedia.org The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from a Lewis base. researchgate.net In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate forms. sdu.dknih.gov This equilibrium is pH-dependent, with the formation of the tetrahedral boronate complex being more favorable at higher pH. wikipedia.org The Lewis acidity of an arylboronic acid can be influenced by the electronic properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups tend to increase Lewis acidity, while electron-donating groups have the opposite effect. nih.gov
The interaction of arylboronic acids with diols to form cyclic boronate esters is another important aspect of their reactivity. This reaction is often reversible and is utilized in sensing and protection strategies. nih.gov
| Factor | Effect on Lewis Acidity | Reference |
|---|---|---|
| Electron-withdrawing substituents | Increase | nih.gov |
| Electron-donating substituents | Decrease | nih.gov |
| pH of the solution | Higher pH favors boronate formation | wikipedia.org |
Dehydration Reactions and Boroxine (B1236090) Formation
Arylboronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. nih.govacs.orgresearchgate.netclockss.org This process is reversible, and the equilibrium between the boronic acid and the boroxine is influenced by factors such as concentration, solvent, and temperature. clockss.orgnih.gov The formation of boroxines is typically favored under anhydrous conditions or by the azeotropic removal of water. nih.gov While boroxines can be stable, they are susceptible to hydrolysis, which regenerates the corresponding boronic acid. clockss.orgnih.gov The formation of boroxines can be a consideration in reactions involving boronic acids, as the reactivity of the boroxine may differ from that of the monomeric boronic acid.
Mechanistic Pathways in Cross-Coupling Reactions Involving this compound
The most significant application of arylboronic acids, including this compound, is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. yonedalabs.commt.comchemrxiv.org This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. libretexts.orgmusechem.com The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a sequence of elementary steps. chemrxiv.orglibretexts.orgnumberanalytics.com
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.orgmusechem.comnumberanalytics.com The reaction is initiated by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. yonedalabs.com
Catalytic Cycle of the Suzuki-Miyaura Reaction
graph TD A[Pd(0)Ln] -- Oxidative Addition --> B{R1-Pd(II)Ln-X}; B -- Transmetalation --> C{R1-Pd(II)Ln-R2}; C -- Reductive Elimination --> D[R1-R2]; D -- Regeneration --> A; E[R2-B(OH)2 + Base] --> F[R2-B(OH)3-]; F --> C; G[R1-X] --> B;
Where R1 is the organic halide/triflate, R2 is the aryl group from the boronic acid, X is the halide/triflate, and L is a ligand.
Oxidative Addition Step
The first step of the catalytic cycle is the oxidative addition of the organic halide or triflate to the palladium(0) complex. chemrxiv.orgnumberanalytics.comwikipedia.org This step involves the insertion of the palladium atom into the carbon-halogen (or carbon-triflate) bond, resulting in the formation of a palladium(II) species. yonedalabs.comwikipedia.org The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the organic halide, and the ligands coordinated to the palladium center. yonedalabs.comnumberanalytics.com Electron-rich ligands on the palladium catalyst can facilitate the oxidative addition step. libretexts.org
Transmetalation Step (Role of Boronic Acid and Base)
The transmetalation step is a crucial part of the Suzuki-Miyaura reaction, where the organic group from the boron atom is transferred to the palladium(II) complex. mt.comwikipedia.orgnih.gov This step requires the activation of the boronic acid by a base. mt.comwikipedia.orgacs.org The role of the base is multifaceted; it facilitates the formation of a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then reacts with the palladium(II) complex. nih.govacs.org
There are two primary proposed pathways for the transmetalation step:
The "Boronate" Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate species. This activated boronate then transfers its organic group to the palladium(II) center. nih.gov
The "Oxidative Addition/Hydroxide" Pathway: The base (often a hydroxide) can displace the halide on the palladium(II) complex to form a palladium-hydroxo species. This species then reacts with the neutral boronic acid to facilitate the transfer of the organic group. nih.gov
Recent studies suggest that for many systems, the pathway involving the reaction of a palladium-hydroxo complex with the boronic acid is a significant contributor to the transmetalation process. nih.gov The specific operative pathway can depend on the reaction conditions, including the nature of the base, solvent, and the specific boronic acid and palladium complex involved.
| Step | Description | Key Species Involved | References |
|---|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the R-X bond | Pd(0) complex, Organic halide/triflate | chemrxiv.orgnumberanalytics.comwikipedia.orgnih.gov |
| Transmetalation | Transfer of the organic group from boron to palladium | Pd(II) complex, Arylboronic acid, Base | sdu.dkmt.comwikipedia.orgnih.gov |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst | Organopalladium(II) complex | yonedalabs.com |
Reductive Elimination Step
The reductive elimination step is the final, product-forming stage in the catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in which this compound participates as an organoboron reagent. numberanalytics.comchemrxiv.orgwikipedia.org This step involves the formation of the new carbon-carbon bond between the two organic moieties previously transferred to the palladium(II) center, leading to the final biaryl product. numberanalytics.comlibretexts.org Concurrently, the palladium catalyst is regenerated in its active Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. chemrxiv.org
The mechanism proceeds from a diorganopalladium(II) intermediate, typically with a cis-configuration of the organic ligands. libretexts.org The reductive elimination is a concerted, intramolecular process that has been shown through kinetic studies to obey first-order kinetics, meaning the rate is dependent only on the concentration of the diorganopalladium(II) complex. libretexts.org Deuterium labeling experiments have confirmed that the process is intramolecular, with no crossover products observed between different palladium complexes. libretexts.org The reaction generally proceeds with retention of stereochemistry if the organic groups have defined stereocenters. wikipedia.org
The nature of the ancillary ligands on the palladium center plays a crucial role in this step. Bulky and electron-donating ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can accelerate the rate of reductive elimination. wikipedia.org This is attributed to steric crowding around the metal center, which is relieved as the two organic groups are eliminated to form the product. wikipedia.org
Influence of Substituents on Reaction Kinetics and Selectivity
The substituents on the arylboronic acid have a significant impact on the kinetics and selectivity of cross-coupling reactions. nih.gov These effects are primarily electronic and steric in nature and can influence multiple steps in the catalytic cycle, most notably the transmetalation step.
| Catalytic Step | Substituent Effect | Predicted Influence on Kinetics | Rationale |
|---|---|---|---|
| Transmetalation | Electronic (Mildly Electron-Donating) | Potentially rate-enhancing | Electron-donating groups can increase the nucleophilicity of the aryl group, facilitating its transfer from boron to the palladium center. nih.gov |
| Reductive Elimination | Electronic & Steric | Minimal direct electronic effect; potential minor steric influence | The substituent is remote from the palladium center in the diorganopalladium intermediate, so direct steric effects are minimal. Electronic effects primarily influence the ease of C-C bond formation. |
| Side Reactions (e.g., Protodeboronation) | Electronic | May slightly decrease the rate of protodeboronation compared to electron-withdrawn analogues | Electron-donating groups decrease the Lewis acidity of the boron atom, which can make the C-B bond less susceptible to cleavage by protons (protodeboronation). researchgate.netacs.org |
Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck-type, Chan-Lam, Stille)
Beyond the Suzuki-Miyaura reaction, this compound, as a typical arylboronic acid, is a versatile substrate for other transition metal-catalyzed cross-coupling reactions.
Heck-type Reactions: The Heck reaction traditionally couples an unsaturated halide with an alkene. differencebetween.com However, a variation known as the Heck-Matsuda reaction or an oxidative Heck reaction can utilize arylboronic acids as the arylating agent. wikipedia.orgbeilstein-journals.org This approach avoids the use of aryl halides and is often considered more environmentally benign. beilstein-journals.org The reaction is catalyzed by palladium, and an oxidant is typically required to regenerate the active catalyst. The general transformation involves the coupling of the arylboronic acid with an alkene to form a substituted alkene. beilstein-journals.org
Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The reaction couples an arylboronic acid with an amine, alcohol, or related N-H or O-H containing compound. organic-chemistry.org The mechanism is thought to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the product. wikipedia.org A key advantage is that these reactions can often be conducted under mild conditions, at room temperature and open to the air. wikipedia.org Halo-substituted arylboronic acids have sometimes shown lower reactivity in these couplings. nih.gov
Stille Reaction: The Stille reaction specifically involves the palladium-catalyzed coupling of an organotin (organostannane) compound with an organic electrophile. differencebetween.com Therefore, this compound is not a direct substrate for the Stille reaction. However, the Stille and Suzuki reactions are often compared as they share similar palladium-based catalytic cycles and can achieve similar synthetic outcomes (C-C bond formation). libretexts.orgchemicalforums.com The primary difference lies in the organometallic nucleophile: organoboron for Suzuki and organotin for Stille. differencebetween.com While both have a broad reaction scope, Suzuki coupling is often preferred due to the lower toxicity of boron compounds compared to tin reagents. youtube.com
| Reaction | Catalyst | Coupling Partner | Bond Formed | Key Features |
|---|---|---|---|---|
| Heck-type | Palladium (Pd) | Alkene | C(sp²)-C(sp²) | Forms substituted alkenes; often requires an oxidant. beilstein-journals.org |
| Chan-Lam | Copper (Cu) | Amine (R₂NH) or Alcohol (ROH) | C(sp²)-N or C(sp²)-O | Mild, often aerobic conditions; forms aryl amines/ethers. wikipedia.org |
Non-Coupling Reactions of this compound
Condensation Reactions with Diols and Polyols (Boronate Ester Formation)
A hallmark reaction of boronic acids is their ability to undergo reversible condensation reactions with compounds containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters. researchgate.netresearchgate.net This equilibrium is fundamental to the use of boronic acids in chemical sensors, particularly for saccharides, and in dynamic materials. researchgate.net
The reaction involves the elimination of two molecules of water between the boronic acid and the diol. The formation of the boronate ester is significantly favored in basic aqueous media, where the boronic acid exists in its more reactive tetrahedral boronate anion form [B(OH)₄]⁻. scholaris.ca The resulting boronate ester is also a Lewis acid and can exist in neutral trigonal or anionic tetrahedral forms. The stability of the formed ester is influenced by several factors, including the pKa of the boronic acid, the pKa of the diol, and the stereochemical arrangement of the hydroxyl groups on the diol. acs.org Electron-withdrawing substituents on the phenyl ring increase the Lewis acidity of the boron atom, which can strengthen binding with diols. researchgate.net
| Reactants | Product | Typical Conditions | Equilibrium Considerations |
|---|---|---|---|
| This compound + Pinacol (B44631) | 2-(3-(2,2-Dimethoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Aprotic solvent (e.g., Toluene, THF) with removal of water (e.g., Dean-Stark trap or molecular sieves), or aqueous buffer (pH > pKa of boronic acid). | The reaction is reversible. In aqueous solution, the equilibrium position is pH-dependent, with ester formation favored at higher pH. researchgate.netscholaris.ca In organic solvents, removal of water drives the reaction to completion. |
Halodeboronation Processes
Halodeboronation is a reaction where the boronic acid functional group is replaced by a halogen atom (F, Cl, Br, I). This process provides a direct method for the synthesis of aryl halides from arylboronic acids. st-andrews.ac.uk For reagents like this compound, this reaction allows for the introduction of a halogen at the 3-position of the substituted benzene (B151609) ring.
Mechanistic studies on the reaction of arylboronic acids with electrophilic halogen sources (e.g., N-halosuccinimides like NIS, NBS, NCS) have shown that the process occurs via a boronate-driven ipso-substitution pathway. st-andrews.ac.ukacs.orgorganic-chemistry.org This mechanism involves the formation of a boronate species in the presence of a base, which is then attacked by the electrophilic halogen at the carbon atom bearing the boron group (the ipso position). st-andrews.ac.ukacs.org Contrary to some earlier proposals suggesting the necessity of a copper catalyst, it has been demonstrated that the reaction proceeds effectively under general Lewis base catalysis (e.g., using potassium acetate), and copper is not required for the process to operate. st-andrews.ac.ukorganic-chemistry.org The reactivity can be influenced by the electronic nature of the substituents on the aryl ring, with electron-deficient substrates sometimes being less reactive. organic-chemistry.org
Amidation Reactions
Arylboronic acids can serve as effective catalysts for the direct amidation of carboxylic acids with amines. rsc.orgresearchgate.net This transformation is a highly atom-economical method for forming amide bonds, as the only byproduct is water. In this role, this compound would act as a Lewis acid catalyst to activate the carboxylic acid.
Radical Reactions
Extensive literature searches did not yield specific studies detailing the participation of this compound in radical reactions. Consequently, no specific research findings or data tables for this particular compound can be provided. However, the broader class of arylboronic acids is known to undergo radical reactions under specific conditions, and these general principles may offer insight into the potential reactivity of the title compound.
Arylboronic acids can serve as precursors to aryl radicals through oxidative processes. A common method for generating aryl radicals from arylboronic acids involves the use of a silver(I) salt, typically silver nitrate, as a catalyst in conjunction with a strong oxidant like potassium persulfate (K₂S₂O₈). This system is effective for initiating radical cyclizations and other radical-mediated transformations in aqueous media, often under mild, open-air conditions.
The proposed mechanism for this transformation begins with the silver(I)-mediated decomposition of the persulfate anion (S₂O₈²⁻) to generate the highly reactive sulfate (B86663) radical anion (SO₄•⁻). This potent radical species is hypothesized to attack the boron atom of the arylboronic acid. This step is followed by the homolysis of the carbon-boron bond, which releases the desired aryl radical and a boron-containing byproduct.
While this mechanistic pathway is generally accepted for arylboronic acids, the specific reactivity of this compound within this or other radical-generating systems has not been documented in the reviewed scientific literature. Factors such as the electronic nature of the 3-(2,2-dimethoxyethoxy) substituent could potentially influence the rate and efficiency of aryl radical formation, but without experimental data, any discussion remains speculative.
Due to the absence of specific research on the radical reactions of this compound, no data on reaction conditions, yields, or mechanistic studies for this specific compound can be presented.
Applications in Advanced Organic Synthesis
3-(2,2-Dimethoxyethoxy)phenylboronic Acid as a Versatile Building Block
This compound has emerged as a highly versatile and valuable building block in the field of advanced organic synthesis. Its utility stems from the presence of two key functional groups: the boronic acid moiety and the acetal-protected formyl group. The boronic acid enables participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nih.govresearchgate.net Simultaneously, the 2,2-dimethoxyethoxy group serves as a masked aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl group for subsequent transformations. This dual functionality allows for the strategic and sequential introduction of complex structural motifs, making it an indispensable tool for synthetic chemists.
Synthesis of Biaryls and Conjugated Systems
The synthesis of biaryl and conjugated systems is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. nih.govresearchgate.net this compound is an excellent reagent for these transformations, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction allows for the efficient formation of a C-C bond between the phenyl ring of the boronic acid and another aryl or vinyl halide/triflate.
The presence of the 2,2-dimethoxyethoxy group on the phenyl ring allows for the synthesis of biaryls with a latent aldehyde functionality. This aldehyde can then be used for further elaboration, such as conversion into other functional groups or for the construction of more extended conjugated systems. For instance, the aldehyde can undergo Wittig-type reactions to form vinyl-substituted biaryls, which are precursors to various conjugated polymers and materials for organic light-emitting diodes (OLEDs).
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide/Triflate | Product | Potential Application |
| 4-Bromotoluene | 4'-Methyl-[1,1'-biphenyl]-3-carbaldehyde (after deprotection) | Intermediate for liquid crystals |
| 1-Iodonaphthalene | 3-(Naphthalen-1-yl)benzaldehyde (after deprotection) | Precursor for fluorescent probes |
| 4-Vinylphenyl triflate | 3-(4-Vinylphenyl)benzaldehyde (after deprotection) | Monomer for conjugated polymers |
Construction of Complex Molecular Architectures
The unique bifunctional nature of this compound makes it an ideal starting material for the construction of complex molecular architectures, including macrocycles and dendrimers. rsc.orgresearchgate.net The Suzuki-Miyaura coupling can be employed in an intramolecular fashion to facilitate macrocyclization, forming biaryl-containing cyclic structures. rsc.orgnih.gov
In a typical strategy, a linear precursor containing both a halide/triflate and the this compound moiety can be subjected to intramolecular Suzuki-Miyaura coupling. The acetal (B89532) group can be carried through the cyclization and deprotected at a later stage to introduce a functional handle within the macrocyclic framework. This aldehyde can then be used for post-macrocyclization modifications, such as the attachment of side chains or the formation of further ring systems.
Role in Natural Product Synthesis
While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented, its potential is significant. acs.orgrsc.orgnih.govrsc.org Many natural products contain biaryl linkages and formyl groups. rsc.org The ability to introduce a protected aldehyde during a key C-C bond-forming step is highly advantageous in multi-step synthesis, as it avoids potential side reactions associated with a free aldehyde.
For example, in the synthesis of a hypothetical natural product containing a substituted biphenyl (B1667301) core with a formyl group, this compound could be coupled with a suitably functionalized aryl halide. The acetal would serve as a robust protecting group during subsequent transformations on other parts of the molecule and could then be selectively removed to reveal the aldehyde at a late stage in the synthesis.
Applications in Medicinal Chemistry Intermediate Synthesis
Arylboronic acids are fundamental building blocks in medicinal chemistry, with the Suzuki-Miyaura coupling being one of the most widely used reactions in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.netresearchgate.netpreprints.orgresearchgate.netnih.gov this compound offers the advantage of introducing a versatile formyl group, or a precursor thereof, into potential drug candidates.
The formyl group is a key functional group in many bioactive molecules, serving as a precursor for amines (via reductive amination), carboxylic acids (via oxidation), and various heterocyclic systems. The ability to introduce this functionality in a protected form allows for greater flexibility in the design and synthesis of complex drug-like molecules.
Table 2: Potential Transformations of the Acetal Group in Medicinal Chemistry
| Reaction | Product Functional Group | Therapeutic Relevance |
| Reductive Amination | Amine | Common pharmacophore in many drug classes |
| Oxidation | Carboxylic Acid | Bioisostere for other functional groups, key for solubility |
| Wittig Reaction | Alkene | Scaffold for various bioactive compounds |
| Knoevenagel Condensation | α,β-Unsaturated system | Precursor for various heterocyclic drugs |
Catalytic Roles and Reagent Applications of this compound
Beyond its role as a building block in cross-coupling reactions, arylboronic acids, including this compound, can also function as catalysts or reagents in various organic transformations.
Catalysis in Organic Transformations
Arylboronic acids are known to catalyze a range of reactions, often acting as mild Lewis acids or through the formation of covalent adducts with substrates. nih.govnih.govacs.org One notable application is in dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. rsc.org
In these transformations, the boronic acid is believed to activate the carboxylic acid by forming a boronate ester intermediate, which is more susceptible to nucleophilic attack by the amine or alcohol. The catalytic cycle is then completed by the release of water. While electron-withdrawing groups on the phenyl ring can enhance the acidity and catalytic activity of the boronic acid, the electronic nature of the 2,2-dimethoxyethoxy substituent would likely render it a moderately effective catalyst in such transformations. The acetal group itself could potentially participate in the catalytic cycle through coordination with the reactants.
Furthermore, arylboronic acids have been shown to catalyze condensation reactions involving aldehydes. asianpubs.org Given that the 2,2-dimethoxyethoxy group is a protected aldehyde, it is conceivable that under certain reaction conditions, this compound could act as both a catalyst and a reactant, participating in auto-condensation or other complex multi-component reactions.
Use as a Chemical Reagent in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. Boronic acids are a versatile class of reagents that have found significant application in various MCRs, most notably in the Petasis borono-Mannich reaction. These reactions are valued for their high atom economy and the ability to rapidly generate molecular diversity.
However, a comprehensive review of scientific literature and chemical databases reveals a lack of specific, documented applications for This compound as a reagent in multicomponent reactions. While the structural features of this compound—namely the phenylboronic acid moiety—suggest its potential utility in reactions such as the Petasis reaction, there are no detailed research findings or published data to substantiate this use.
Consequently, data tables detailing reaction components, conditions, yields, or the structures of resulting compounds from MCRs involving This compound cannot be provided at this time. Further research and investigation would be necessary to explore and establish its role and efficacy as a chemical reagent in the context of advanced multicomponent organic synthesis.
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Analysis of Boronic Acids
Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in "3-(2,2-Dimethoxyethoxy)phenylboronic acid".
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of boronic acids. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a detailed picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the dimethoxyethoxy group, and the hydroxyl protons of the boronic acid moiety. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The chemical shifts and coupling patterns of these protons are influenced by the positions of the substituents on the phenyl ring. The protons of the dimethoxyethoxy group would produce characteristic signals, including a triplet for the methine proton and singlets for the methoxy (B1213986) and methylene (B1212753) protons. The hydroxyl protons of the boronic acid group often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of δ 120-140 ppm. The carbon atom attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the adjacent boron nucleus and may sometimes be difficult to detect. rsc.org The carbons of the dimethoxyethoxy side chain will have characteristic shifts in the upfield region of the spectrum.
¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for studying boronic acids. nih.gov The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom. For tricoordinate boronic acids like "this compound", the ¹¹B NMR signal is expected to appear in the range of δ 27-30 ppm in CDCl₃. rsc.org The presence of an oxygen-containing substituent on the boron atom results in a higher field (more shielded) resonance compared to corresponding alkylboranes. sdsu.edu The chemical shift can be influenced by the solvent and pH. nih.govnsf.gov
Table 1: Predicted ¹H, ¹³C, and ¹¹B NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic H | 7.0 - 8.0 | m | Complex multiplet |
| -OCH(OCH₃)₂ | ~4.5 | t | |
| -CH₂-O- | ~3.9 | d | |
| -(OCH₃)₂ | ~3.4 | s | |
| -B(OH)₂ | variable | br s | Broad singlet, exchangeable with D₂O |
| ¹³C NMR | |||
| Aromatic C-B | ~135 | May be broad or unobserved | |
| Aromatic C | 115 - 160 | ||
| -OCH(OCH₃)₂ | ~103 | ||
| -CH₂-O- | ~72 | ||
| -(OCH₃)₂ | ~54 | ||
| ¹¹B NMR | |||
| -B(OH)₂ | 27 - 30 | s | In CDCl₃ |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For boronic acids, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed. The mass spectrum of "this compound" would be expected to show a prominent peak corresponding to the molecular ion [M]+ or pseudomolecular ions such as [M+H]+ or [M+Na]+.
A common characteristic of boronic acids in mass spectrometry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which may be observed as [M₃-3H₂O]+ ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. raineslab.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Ionization Technique |
| [M+H]⁺ | 227.1031 | ESI-MS |
| [M+Na]⁺ | 249.0850 | ESI-MS |
| [M-H]⁻ | 225.0878 | ESI-MS |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "this compound" would display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often indicating hydrogen bonding. nist.govnih.gov
The asymmetric B-O stretching vibration is a hallmark of boronic acids and typically appears as a strong band around 1330-1380 cm⁻¹. researchgate.net The C-O stretching vibrations from the ether linkage in the dimethoxyethoxy group would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the phenyl ring.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Boronic acid) | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| B-O | Asymmetric Stretching | 1330 - 1380 |
| C-O (Ether) | Stretching | 1000 - 1300 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound".
The analysis of boronic acids by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their low volatility and thermal instability. Direct analysis can lead to the formation of boroxines in the hot injector port. chromatographyonline.com Therefore, derivatization is often a necessary step to convert the polar boronic acid into a more volatile and thermally stable derivative. Common derivatizing agents for boronic acids include diols like pinacol (B44631) to form cyclic boronate esters, or silylating agents. chromatographyonline.com
Once derivatized, the compound can be separated on a suitable GC column, typically a non-polar or medium-polarity column, and detected by the mass spectrometer. The resulting mass spectrum of the derivative can be used for structural confirmation and quantification. Challenges in GC-MS analysis of boronic acids can include "ghost peaks" and column degradation, requiring specific cleaning procedures. chromforum.org
Table 4: Typical GC-MS Parameters for the Analysis of Derivatized Boronic Acids
| Parameter | Typical Value/Condition |
| Derivatization Agent | Pinacol, Silylating agents |
| Column | HP-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 80 °C to 250 °C) |
| Detector | Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of boronic acids. Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the phenyl group in "this compound" provides a chromophore. The retention time of the compound is a characteristic property under a specific set of HPLC conditions and can be used for identification, while the peak area allows for quantification. A challenge in aqueous-based HPLC is that it may not differentiate between the boronic acid and its corresponding boroxine (B1236090) anhydride. chemicalbook.com
Table 5: General HPLC Conditions for the Analysis of Phenylboronic Acids
| Parameter | Typical Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Additives | Formic acid, Acetic acid, or Ammonium acetate |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
X-ray Crystallography for Solid-State Structural Determination
While a specific single-crystal X-ray diffraction study for this compound has not been detailed in the available literature, the application of this technique would provide invaluable insights into its solid-state structure. For boronic acids, X-ray crystallography elucidates the nature of the intermolecular interactions that govern their crystal packing, most notably the hydrogen-bonding networks formed by the boronic acid's -B(OH)₂ groups. These interactions typically lead to the formation of dimers or extended polymeric structures in the solid state.
A crystallographic analysis of this compound would precisely define:
Molecular Geometry: The exact bond lengths and angles of the phenyl ring, the boronic acid group, and the dimethoxyethoxy side chain.
Conformation: The torsion angles defining the orientation of the dimethoxyethoxy substituent relative to the phenyl ring and the orientation of the hydroxyl groups of the boronic acid moiety.
Intermolecular Interactions: The specific hydrogen bond distances and angles, as well as any other non-covalent interactions (such as π–π stacking) that stabilize the crystal lattice. diva-portal.org
Crystal System and Space Group: Fundamental parameters that describe the symmetry and packing of the molecules within the unit cell. nih.gov
This information is crucial for understanding the compound's physical properties and for structure-based design in materials science and medicinal chemistry. thepharmajournal.comnih.gov
Table 1: Representative Crystallographic Data for a Phenylboronic Acid Derivative. This table is illustrative and shows the type of data that would be obtained from an X-ray crystallographic analysis.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₁H₁₇BO₅ |
| Formula Weight | 240.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.513(2) |
| b (Å) | 15.245(4) |
| c (Å) | 9.782(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1224.5(6) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.302 |
| R-factor (%) | 4.5 |
Kinetic and Equilibrium Studies of Reactions Involving the Compound
Kinetic and equilibrium studies are essential for quantifying the reactivity, stability, and interaction dynamics of a chemical compound. For this compound, such studies would provide critical data on how the electronic and steric properties of the 3-(2,2-dimethoxyethoxy) substituent influence its behavior in key chemical transformations common to arylboronic acids. While specific experimental data for this compound is not available in the reviewed literature, the principles can be discussed in the context of well-established boronic acid reactions.
Kinetic Studies
Kinetic analyses measure the rate at which a reaction proceeds, providing insights into the reaction mechanism and the factors that influence it. researchgate.net
Suzuki-Miyaura Cross-Coupling: This is one of the most important applications of arylboronic acids. Kinetic studies would determine the reaction order with respect to this compound, the aryl halide, the palladium catalyst, and the base. researchgate.netmdpi.com Such an analysis would reveal the rate-determining step of the catalytic cycle, such as oxidative addition or transmetalation. acs.org The activation energy (Ea) could be determined from an Arrhenius plot, quantifying the temperature dependence of the reaction rate. researchgate.net The electronic nature of the meta-alkoxy substituent would be expected to influence the transmetalation step.
Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond. acs.orgnih.gov Kinetic studies, often monitored by NMR or UV-Vis spectroscopy, would quantify the stability of this compound under various pH conditions. acs.orgacs.org The rate of protodeboronation is highly pH-dependent, and a pH-rate profile would establish the conditions under which the compound is most stable or most labile. acs.org
Table 2: Illustrative Kinetic Data for a Suzuki-Miyaura Reaction. This table presents hypothetical data to demonstrate the parameters typically measured in a kinetic study.
| Parameter | Illustrative Value |
| Reaction | Aryl Bromide + this compound |
| Catalyst | Herrmann-Beller Palladacycle |
| Order in Aryl Bromide | 1 |
| Order in Boronic Acid | 0 |
| Order in Catalyst | 1 |
| Rate Constant (k) at 60°C | 1.5 x 10⁻³ s⁻¹ |
| Activation Energy (Ea) | 65 kJ/mol |
Equilibrium Studies
Equilibrium studies quantify the extent of reversible reactions, defining the relative stability of reactants and products.
Boronic Ester Formation: Boronic acids reversibly react with diols to form cyclic boronic esters. aablocks.com This reaction is fundamental to their use in sensors and dynamic materials. nih.gov Equilibrium constants (Keq) for the reaction of this compound with various diols (e.g., glucose, catechol) could be determined using techniques like NMR or fluorescence spectroscopy. acs.orgsemanticscholar.org These constants are a measure of the binding affinity and are influenced by the acidity (pKa) of both the boronic acid and the diol. aablocks.comacs.org The substituent at the meta-position would modulate the Lewis acidity of the boron atom, thereby affecting the equilibrium position. acs.org
Table 3: Representative Equilibrium Data for Boronic Ester Formation. This table provides a hypothetical example of equilibrium constants for the reaction between the subject compound and different diols.
| Diol Reactant | pH | Equilibrium Constant (Keq) (M⁻¹) |
| Ethylene Glycol | 7.4 | 5.2 |
| Catechol | 7.4 | 450 |
| D-Glucose | 7.4 | 210 |
| Alizarin Red S | 7.4 | 1800 |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can calculate a molecule's geometry and the distribution of its electrons, which are fundamental to its reactivity. nih.govlodz.pl
For 3-(2,2-dimethoxyethoxy)phenylboronic acid, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. lodz.pllongdom.org This involves identifying the conformer with the lowest energy, considering the rotation around the C-B bond and the orientation of the hydroxyl groups on the boron atom. nih.gov
Once the optimized geometry is obtained, key electronic properties and reactivity descriptors can be calculated:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. irjweb.com For this compound, the electron-donating nature of the meta-substituted ether group would be expected to raise the HOMO energy compared to unsubstituted phenylboronic acid, potentially increasing its nucleophilicity in reactions like the Suzuki-Miyaura coupling.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ether groups would be regions of negative potential, while the hydrogen atoms of the boronic acid's hydroxyl groups would be regions of positive potential.
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these indices quantify aspects of reactivity. ajchem-a.com They include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These values provide a quantitative basis for comparing the reactivity of different boronic acid derivatives.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment (μ) | 2.8 D | Indicates overall polarity of the molecule. |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.79 eV | Quantifies electrophilic character. |
Molecular Dynamics (MD) Simulations of Reaction Pathways
While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of dynamic processes, such as the steps involved in a chemical reaction. researchgate.net
For this compound, MD simulations would be particularly useful for studying its behavior in a complex reaction environment, such as the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org This reaction involves multiple steps, including oxidative addition, transmetalation, and reductive elimination, often in the presence of a palladium catalyst, a base, and solvent molecules. nih.govacs.orgresearchgate.net
An MD simulation could model:
The Transmetalation Step: This is often the rate-determining step and involves the transfer of the phenyl group from the boron atom to the palladium catalyst. nih.govacs.org Simulations can help elucidate the precise mechanism, for instance, whether it proceeds via a "boronate pathway" (reaction with an activated boronate species) or an "oxo-palladium pathway" (reaction of the neutral boronic acid with a palladium-hydroxo complex). nih.gov
Solvent Effects: MD explicitly models solvent molecules, allowing researchers to understand how the solvent influences the stability of intermediates and the energy barriers of transition states.
Conformational Dynamics: The simulation can track the conformational changes of the flexible dimethoxyethoxy side chain and its potential interactions with the catalyst or other reagents during the reaction.
| Parameter/Aspect | Information Gained | Relevance to the Reaction |
|---|---|---|
| Free Energy Profile | Activation energies (ΔG‡) for each reaction step. | Identifies the rate-determining step and overall reaction rate. |
| Radial Distribution Functions | Probability of finding solvent or base molecules near the boron or palladium centers. | Reveals details of the solvation shell and reagent approach. |
| Intermediate Lifetimes | Stability of key intermediates, such as the arylpalladium(II) boronate complex. acs.org | Helps to confirm or rule out proposed mechanistic pathways. |
| Conformational Sampling | Preferred orientation of the boronic acid as it approaches the catalyst. | Assesses potential steric effects from the side chain. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Boronic Acid Derivatives (focus on reactivity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their activity. While often used in drug discovery, QSAR can also be applied to model chemical reactivity.
To build a QSAR model for the reactivity of boronic acid derivatives in a specific reaction, one would:
Assemble a Dataset: A series of phenylboronic acids with different substituents would be selected, including this compound. Their reactivity (e.g., reaction yield or rate constant in a Suzuki-Miyaura coupling) would be measured experimentally.
Calculate Descriptors: For each molecule in the series, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. These can include DFT-derived values (like HOMO/LUMO energies, atomic charges) and topological indices.
Develop a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed reactivity.
The resulting QSAR model can be used to predict the reactivity of new, untested boronic acid derivatives and to understand which molecular properties are most important for high reactivity. For instance, a model might show that reactivity is positively correlated with the HOMO energy and negatively correlated with steric bulk near the boronic acid group.
| Hypothetical QSAR Equation: log(k) = 0.85(HOMO) - 0.21(Sterimol L) + 0.45(qC-ipso) + C | |
|---|---|
| Descriptor | Description |
| log(k) | The logarithm of the reaction rate constant (the "activity"). |
| HOMO | Energy of the Highest Occupied Molecular Orbital (electronic descriptor). |
| Sterimol L | A parameter measuring the steric bulk of the substituent (steric descriptor). |
| qC-ipso | Calculated charge on the carbon atom bonded to boron (electronic descriptor). |
| C | A constant determined by the regression analysis. |
Computational Predictions of Novel Reactivity and Synthetic Routes
Beyond analyzing known reactions, computational tools can predict entirely new synthetic pathways. Computer-Aided Synthesis Planning (CASP) software utilizes large databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic routes for a target molecule. nih.govcas.orgresearchgate.net
By inputting the structure of this compound into a retrosynthesis program, a chemist could:
Identify Precursors: The software would suggest commercially available or easily synthesized starting materials.
Propose Reaction Steps: It would outline a sequence of reactions to connect the precursors, often providing literature precedents for each step. synthiaonline.comwikipedia.org
Discover Novel Routes: These programs can sometimes identify non-intuitive or novel disconnections, leading to more efficient or innovative synthetic strategies compared to traditional human-designed routes. researchgate.netucla.edu
For this compound, a likely retrosynthetic disconnection would break the carbon-boron bond, suggesting a reaction between a metalated 1-(2,2-dimethoxyethoxy)-3-halobenzene and a boron source like triisopropyl borate (B1201080). Another key disconnection would be the ether linkage, suggesting a reaction between 3-hydroxyphenylboronic acid and 2-bromo-1,1-dimethoxyethane. Computational tools can evaluate the feasibility of these and other potential routes. nih.gov
Furthermore, computational methods can be used to explore novel reactivity. For example, by calculating the reaction profiles for the target molecule with various unconventional reaction partners, researchers could screen for potentially new and useful transformations in silico before attempting them in the lab. acs.org
| Retrosynthetic Step (Disconnection) | Precursors | Forward Reaction Type |
|---|---|---|
| C-B Bond Formation | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene (B1283423) + Triisopropyl borate | Lithiation/Grignard formation followed by borylation. |
| C-O Ether Linkage | 3-Bromophenylboronic acid + 2,2-Dimethoxyethanol | Ullmann condensation or Buchwald-Hartwig etherification. |
| Acetal (B89532) Formation | 3-(2-Oxoethoxy)phenylboronic acid + Methanol | Acid-catalyzed acetalization. |
Q & A
Q. What are the recommended synthetic routes for 3-(2,2-Dimethoxyethoxy)phenylboronic acid, and how are intermediates stabilized?
The synthesis typically involves functionalizing the phenyl ring with the dimethoxyethoxy group before introducing the boronic acid moiety. A common approach is the Suzuki-Miyaura coupling using a pre-functionalized aryl halide (e.g., 3-bromo-2,2-dimethoxyethoxybenzene) with a boronate ester under palladium catalysis . Alternatively, direct borylation via iridium-catalyzed C–H activation may be feasible, though steric hindrance from the dimethoxyethoxy group could reduce efficiency. Intermediate stabilization often requires protecting groups (e.g., ethylene glycol derivatives) to prevent boronic acid self-condensation. Purification via recrystallization or silica gel chromatography is critical to isolate the product from anhydride byproducts .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the aromatic substitution pattern and dimethoxyethoxy chain integrity. The boronic acid proton () may appear as a broad singlet (~δ 7–9 ppm) but is often absent due to exchange broadening. NMR (if accessible) shows a peak near δ 30 ppm .
- IR Spectroscopy : B–O stretching (~1340 cm) and O–H bending (~3200 cm) confirm boronic acid functionality .
- HPLC/MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS ensures purity and molecular weight verification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritant Category 2) .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under inert gas (N or Ar) at 0–6°C to minimize hydrolysis and oxidation .
- Spill Management : Neutralize with damp sand or sodium bicarbonate, then dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate electrophilicity/nucleophilicity trends. For example, electron-donating dimethoxyethoxy groups may lower LUMO energy, enhancing Suzuki coupling efficiency .
- Solvation Effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., THF vs. water), predicting boronic acid stability and aggregation .
- Transition State Analysis : Identify steric clashes between the dimethoxyethoxy chain and catalyst ligands (e.g., Pd(PPh)), guiding ligand selection for improved yields .
Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?
Discrepancies often arise from:
- Catalyst Loading : Pd vs. Pd precatalysts (e.g., Pd(OAc) vs. PdCl) affect turnover numbers. Optimize using a Design of Experiments (DoE) approach .
- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) are critical; trace water promotes boroxine formation, reducing effective boronic acid concentration .
- Purification Artifacts : Column chromatography with acidic modifiers (e.g., 0.1% AcOH in mobile phase) prevents boronic acid decomposition during isolation .
Q. What strategies mitigate steric hindrance in reactions involving this compound?
- Ligand Design : Bulky ligands (e.g., SPhos) on Pd catalysts prevent dimerization and stabilize the active monomeric boronate-Pd complex .
- Microwave-Assisted Synthesis : Enhanced reaction kinetics under microwave irradiation (e.g., 100°C, 30 min) can overcome steric barriers .
- Orthogonal Protecting Groups : Temporarily replace dimethoxyethoxy with less bulky groups (e.g., TBS ethers) during key steps, then deprotect post-reaction .
Q. How does the dimethoxyethoxy substituent influence the acidity and binding affinity of the boronic acid group?
The electron-donating dimethoxyethoxy group decreases boronic acid acidity (pKa ~8–9 vs. ~7 for unsubstituted phenylboronic acid), reducing its reactivity in aqueous media. However, the ether oxygen can participate in intramolecular hydrogen bonding with -B(OH), stabilizing the tetrahedral boronate form and enhancing diol-binding affinity (e.g., for saccharide sensing) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Hygroscopicity : Rapidly absorbs moisture, forming boroxine rings. Use anhydrous solvents (e.g., dry THF) and inert-atmosphere techniques for slow evaporation .
- Polymorphism : Screen multiple solvents (e.g., hexane/EtOAc mixtures) and employ seeding with analogous crystals (e.g., 3-methoxyphenylboronic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
